3-[(4-chlorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole is a chemical compound known for its unique structure and diverse applications in scientific research. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the 4-chlorobenzyl, ethyl, and thienyl groups attached to the triazole ring contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chlorobenzyl chloride with thiourea to form the corresponding thiourea derivative This intermediate is then cyclized with ethyl acetoacetate and elemental sulfur to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-[(4-Chlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole is utilized in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-chlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine
- 3-[(2-Chlorobenzyl)sulfanyl]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole
Uniqueness
3-[(4-Chlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole is unique due to its specific combination of substituent groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H14ClN3S2 |
---|---|
Molecular Weight |
335.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-5-thiophen-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C15H14ClN3S2/c1-2-19-14(13-4-3-9-20-13)17-18-15(19)21-10-11-5-7-12(16)8-6-11/h3-9H,2,10H2,1H3 |
InChI Key |
JEHLAFOWMREKAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.